molecular formula C23H21NO4S B2684734 N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942008-36-8

N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2684734
CAS No.: 942008-36-8
M. Wt: 407.48
InChI Key: RDZUBDWTKLDLPS-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Benzoyl Intermediate: The starting material, 2-benzoyl-4-methylphenyl, can be synthesized through Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Acetamide Formation: The benzoyl intermediate can then be reacted with 2-(4-(methylsulfonyl)phenyl)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-benzoyl-4-methylbenzoic acid.

    Reduction: N-(2-benzyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Lacks the methyl group on the phenyl ring.

    N-(2-benzoyl-4-methylphenyl)-2-phenylacetamide: Lacks the methylsulfonyl group.

    N-(2-benzoyl-4-methylphenyl)-2-(4-methylphenyl)acetamide: Lacks the sulfonyl group.

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the presence of both the benzoyl and methylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-16-8-13-21(20(14-16)23(26)18-6-4-3-5-7-18)24-22(25)15-17-9-11-19(12-10-17)29(2,27)28/h3-14H,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZUBDWTKLDLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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